molecular formula C26H36N2O5 B11077037 N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide

Cat. No.: B11077037
M. Wt: 456.6 g/mol
InChI Key: DLVULHGJZIGXDH-JFLMPSFJSA-N
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Description

N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound characterized by the presence of a trimethoxyphenyl group and a trimethylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps. One common approach is the condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-[4-(2,4,4-trimethyl-2-pentanyl)phenoxy]acetic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-[4-(2,4,4-Trimethyl-2-pentanyl)phenoxy]acetic acid: Another precursor used in the synthesis.

    Combretastatin A-4: A compound with a similar trimethoxyphenyl group, known for its anti-cancer properties.

Uniqueness

N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLENE]-2-[4-(2,4,4-TRIMETHYL-2-PENTANYL)PHENOXY]ACETOHYDRAZIDE is unique due to the combination of its trimethoxyphenyl and trimethylpentyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H36N2O5

Molecular Weight

456.6 g/mol

IUPAC Name

N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide

InChI

InChI=1S/C26H36N2O5/c1-25(2,3)17-26(4,5)19-9-11-20(12-10-19)33-16-23(29)28-27-15-18-13-21(30-6)24(32-8)22(14-18)31-7/h9-15H,16-17H2,1-8H3,(H,28,29)/b27-15+

InChI Key

DLVULHGJZIGXDH-JFLMPSFJSA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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